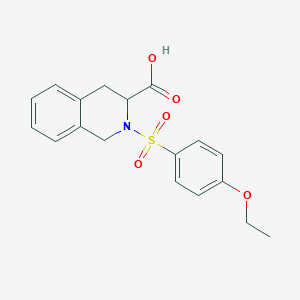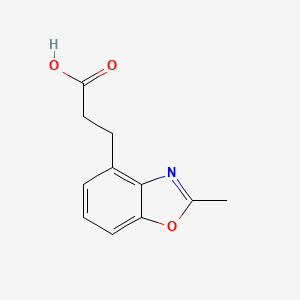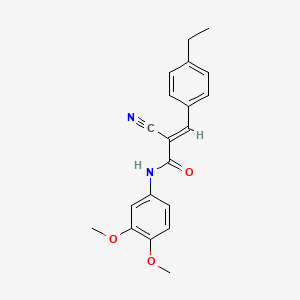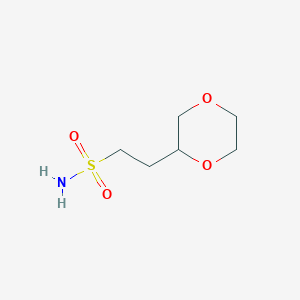![molecular formula C31H33N5O4S B2531071 3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-96-5](/img/structure/B2531071.png)
3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" is a complex molecule that appears to be a derivative of quinazolinone, a fused heterocyclic compound that has been of interest in medicinal chemistry due to its diverse biological activities. The molecule features several functional groups, including a piperazine ring, which is often found in pharmaceuticals, a morpholine ring, a sulfanylidene moiety, and a methoxyphenyl group. These substituents are known to influence the biological activity of the core structure and are commonly used in drug design to target various diseases.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, novel triazole derivatives were synthesized from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities . Similarly, piperazine and morpholine substituted quinoline derivatives were prepared through regioselective routes starting with tribromoquinoline, which was treated with piperazine and morpholine to yield various derivatives . These methods typically involve nucleophilic substitution reactions and can be performed under conventional heating or microwave-assisted conditions to improve yields.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including quinoline, piperazine, and morpholine, which are known to interact with biological targets. The structural characterization is typically performed using techniques such as 1H NMR, 13C NMR, 2D NMR, XRD, HRMS, and IR spectra, which provide detailed information about the molecular framework and the position of substituents .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the presence of the piperazine and morpholine rings, as well as the sulfanylidene moiety. These functional groups can participate in various chemical reactions, including nucleophilic substitution (SNAr) reactions, which are useful for further modifications of the molecule . The reactivity can also be tailored by activating certain positions on the quinoline ring, such as nitration, to introduce additional functional groups that can enhance biological activity or solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heteroatoms and aromatic systems can influence properties like solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of potential drug candidates and can be optimized through structural modifications. The antimicrobial activities of related triazole derivatives suggest that the compound may also possess biological activities, which could be explored for therapeutic applications . The inhibition profiles against metabolic enzymes indicate potential for the treatment of diseases such as glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus .
科学的研究の応用
Synthesis and Antimicrobial Activities : This compound has been involved in the synthesis of novel derivatives that exhibit antimicrobial activities. For example, the synthesis of triazole derivatives and their antimicrobial activities have been explored. These derivatives have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Pharmacological Applications : Research has been conducted on the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, which include this compound. These derivatives have been identified as potent 5HT1B antagonists, showcasing their potential in pharmacological applications (Horchler et al., 2007).
Spectral Characterization and Synthesis Methods : Studies have also been conducted on the convenient synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These studies are crucial for understanding the properties of these compounds and their potential applications (Zaki et al., 2017).
Anticancer Activity : Some derivatives of this compound have been synthesized and tested for their in vitro anticancer activity. For instance, thiazole thiosemicarbazones showed moderate anticancer activity in certain cases, highlighting their potential in cancer treatment research (Shi et al., 2016).
Antiviral Studies : Research has also been conducted on the synthesis of morpholine derivatives of this compound and their antiviral activity. This includes studies on sulfonamide and urea derivatives and their effectiveness against specific viruses (Selvakumar et al., 2018).
Ligand Synthesis for Receptors : The compound has been used in the synthesis of fluorescent ligands for human 5-HT1A receptors. These studies are significant for developing tools in neuropharmacology and understanding receptor functions (Lacivita et al., 2009).
特性
IUPAC Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4S/c1-39-26-9-6-24(7-10-26)33-12-14-35(15-13-33)29(37)23-4-2-22(3-5-23)21-36-30(38)27-20-25(34-16-18-40-19-17-34)8-11-28(27)32-31(36)41/h2-11,20,27H,12-19,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIRBWUBLYSLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)




![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)
